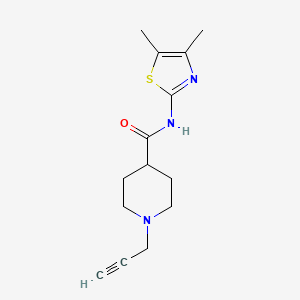

7-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound appears to be a derivative of quinazoline, a bicyclic aromatic heterocycle. The structure suggests that it is a hybrid molecule incorporating elements of piperazine and quinazoline moieties, which are often explored for their pharmacological properties.

Synthesis Analysis

The synthesis of related quinazoline derivatives typically involves the reaction of dimethylaminomethylene diones with dinucleophiles. For instance, the reaction of sym-2-dimethylaminomethylene-1,3-diones with amidines and guanidine can yield a series of dihydroquinazolinones . This suggests that a similar approach could be used to synthesize the compound , possibly by incorporating the appropriate phenethyl and piperazine substituents at the relevant positions on the quinazoline ring.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by the presence of nitrogen atoms within the bicyclic ring, which can influence the electronic distribution and reactivity of the molecule. The substitution of the quinazoline ring with a piperazine moiety, as seen in the compound of interest, could introduce additional nitrogen atoms, potentially altering the molecule's hydrogen bonding capacity and overall conformation .

Chemical Reactions Analysis

Quinazoline derivatives can participate in various chemical reactions, including phosphorylation inhibition, as seen in the case of 4-[4-(N-substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives . These reactions are often influenced by the nature of the substituents on the quinazoline and piperazine rings, which can affect the molecule's biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can be significantly impacted by their substituents. For example, the introduction of a methyl group on the piperazine ring or replacement by homopiperazine can reduce inhibitory activity . The crystal packing of piperazinediones can also be influenced by the presence of dipolar groups, which can affect the molecule's supramolecular organization and, consequently, its solubility and stability .

Applications De Recherche Scientifique

Luminescent Properties and Photo-induced Electron Transfer

Piperazine substituted naphthalimide model compounds, including variants with luminescent properties, have been synthesized to explore their fluorescence spectra. These compounds exhibit fluorescence quantum yields characteristic of pH probes, indicating potential applications in sensing technologies. The process of photo-induced electron transfer (PET) from the alkylated amine donor to the naphthalimide moiety has been observed, with fluorescence quenching enabled by PET. This reveals applications in developing fluorescent probes and sensors that can be modulated by pH or other chemical modifiers (Gan et al., 2003).

Fluorescent Ligands for Human 5-HT1A Receptors

A series of long-chain 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety have been synthesized for their high affinity to 5-HT(1A) receptors and fluorescence properties. These compounds, particularly one with very high 5-HT(1A) receptor affinity and distinct fluorescence emission characteristics, demonstrate potential for visualizing 5-HT(1A) receptors in cellular models using fluorescence microscopy (Lacivita et al., 2009).

Cyclization and Dehydrosulfonylation for Pharmaceutical Applications

A novel synthetic approach enables the preparation of N-(arylethyl)piperazine-2,6-diones, leading to the synthesis of pharmaceutically relevant compounds such as pyridopyrazines or pyrazinoisoquinolines. This method involves an imide carbonyl group activation strategy and showcases an efficient path to creating compounds with potential therapeutic applications, including the concise synthesis of praziquantel, an antiparasitic drug (Rao & Ramanathan, 2017).

Antiasthmatic Activity of Xanthene Derivatives

The synthesis and evaluation of 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives for their antiasthmatic activity highlight the role of xanthene derivatives as potential therapeutics. These compounds, particularly one with significant COX-2 inhibitory activity, demonstrate promising antiasthmatic properties, pointing towards the development of new treatments for asthma (Bhatia et al., 2016).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione' involves the condensation of 2-amino-3-phenethylquinazolin-4(3H)-one with 4-(2,5-dimethylphenyl)piperazine-1-carboxylic acid followed by cyclization and subsequent purification steps.", "Starting Materials": [ "2-amino-3-phenethylquinazolin-4(3H)-one", "4-(2,5-dimethylphenyl)piperazine-1-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N,N-dimethylformamide (DMF)", "Diisopropylethylamine (DIPEA)", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Activation of 4-(2,5-dimethylphenyl)piperazine-1-carboxylic acid with DCC in DMF", "Step 2: Addition of activated 4-(2,5-dimethylphenyl)piperazine-1-carboxylic acid to 2-amino-3-phenethylquinazolin-4(3H)-one in DMF with DIPEA as a catalyst", "Step 3: Cyclization of the resulting intermediate in methanol", "Step 4: Purification of the crude product by column chromatography using ethyl acetate and water as eluents" ] } | |

Numéro CAS |

892282-67-6 |

Nom du produit |

7-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione |

Formule moléculaire |

C29H30N4O3 |

Poids moléculaire |

482.584 |

Nom IUPAC |

7-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C29H30N4O3/c1-20-8-9-21(2)26(18-20)31-14-16-32(17-15-31)27(34)23-10-11-24-25(19-23)30-29(36)33(28(24)35)13-12-22-6-4-3-5-7-22/h3-11,18-19H,12-17H2,1-2H3,(H,30,36) |

Clé InChI |

RWUVQRJTNBWUJW-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,8S,9R)-Bicyclo[6.2.0]decan-9-amine;hydrochloride](/img/structure/B2553836.png)

![2-(4-bromophenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2553837.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-phenyl-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B2553843.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2553846.png)

![Thiomorpholin-4-yl-[4-[[2-(trifluoromethyl)phenyl]methyl]morpholin-2-yl]methanone](/img/structure/B2553851.png)

![2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2553855.png)

![2-((3-(4-ethylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2553856.png)